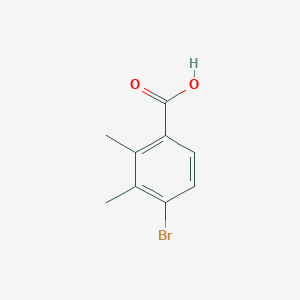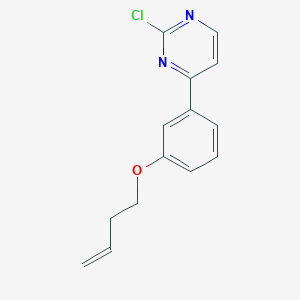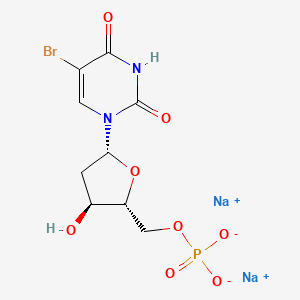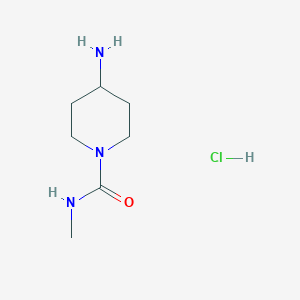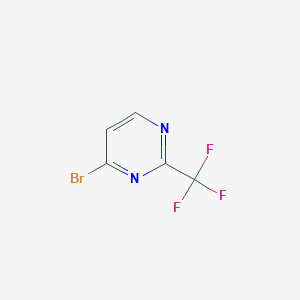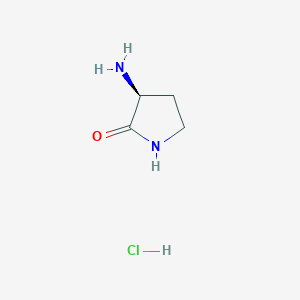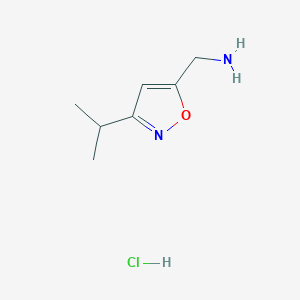
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride
描述
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its amino group, hydroxycyclohexyl moiety, and hydrochloride salt form, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride typically involves multiple steps, starting with the reaction of 4-hydroxycyclohexylamine with 2-methylpropanoic acid or its derivatives. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.
化学反应分析
Types of Reactions
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or aldehyde.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or amino group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of cyclohexanone or cyclohexanal.
Reduction: : Formation of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamine .
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: can be compared to other similar compounds, such as 2-amino-N-(4-hydroxycyclohexyl)benzamide and 4-(tert-butylcarbamate)cyclohexanol . While these compounds share structural similarities, This compound
List of Similar Compounds
2-amino-N-(4-hydroxycyclohexyl)benzamide
4-(tert-butylcarbamate)cyclohexanol
2-amino-N-(trans-4-hydroxycyclohexyl)benzamide
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various uses highlight its importance in advancing our understanding of chemistry, biology, and medicine.
属性
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7;/h7-8,13H,3-6,11H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXFRGRISGKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


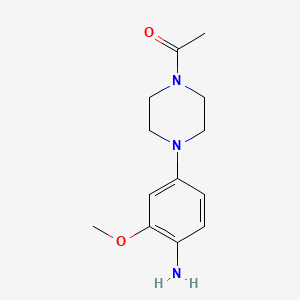
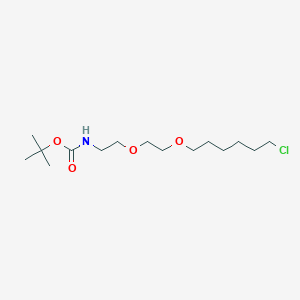
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
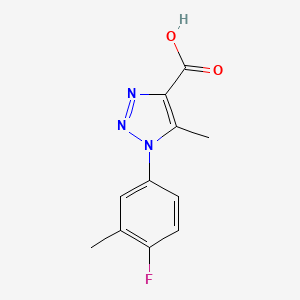
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
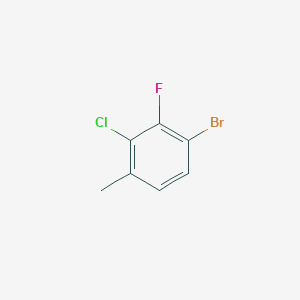
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
